2-Methyl-1,4-naphthoquinone sodium bisulfate

Catalog No.
S002464
CAS No.
130-37-0
M.F
C11H10NaO5S
M. Wt
277.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,4-naphthoquinone sodium bisulfate

CAS Number

130-37-0

Product Name

2-Methyl-1,4-naphthoquinone sodium bisulfate

IUPAC Name

sodium 2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate

Molecular Formula

C11H10NaO5S

Molecular Weight

277.25 g/mol

InChI

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);

InChI Key

CPXLSZUJVOZQLO-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Methyl-1,4-naphthalenedione, 2-Methyl-1,4-naphthoquinone, 2-Methylnaphthoquinone, Bisulfite, Menadione, Bisulfite, Menadione Sodium, Menadione, Menadione bisulfite, Menadione sodium bisulfite, Menadione sodium bisulfite, trihydrate, Sodium Bisulfite, Menadione, Vicasol, Vikasol, Vitamin K 3, Vitamin K3, Vitamin K3 sodium bisulfite

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na]

The exact mass of the compound Menadione sodium bisulfite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1,4-naphthoquinone sodium bisulfite (Menadione Sodium Bisulfite, MSB) is a synthetic, water-soluble derivative of menadione (Vitamin K3). This adduct is primarily utilized as a stabilized pro-form of Vitamin K3, which is essential for blood coagulation and bone metabolism. Its key procurement-relevant attribute is its high solubility in water, which contrasts sharply with the lipophilic nature of its parent compound, menadione, and natural forms like Vitamin K1. This property makes it the default choice for incorporation into aqueous formulations such as animal feed premixes, cell culture media, and injectable solutions.

Direct substitution of Menadione Sodium Bisulfite (MSB) with its parent compound, menadione, is impractical for most applications due to fundamental differences in physical properties. Menadione is insoluble in water, making its homogeneous incorporation into aqueous systems like liquid feeds, culture media, or injectable solutions impossible without complex formulation strategies. MSB, by contrast, is readily soluble in water (≥50 mg/mL), enabling straightforward preparation of aqueous stock solutions and uniform distribution in formulations. Furthermore, while the bisulfite adduct provides enhanced stability under specific conditions, such as in acidic feed premixes (pH 4-6), the two compounds exhibit different stability profiles. Attempting to substitute one for the other without significant reformulation risks process failure, non-uniform dosing, and loss of active ingredient.

Superior Aqueous Solubility for Simplified Formulations and Handling

The primary differentiator for 2-Methyl-1,4-naphthoquinone sodium bisulfite is its high water solubility, which is a direct result of the sodium bisulfite adduct. It is reported to be soluble in water at concentrations of 50 mg/mL or greater. In stark contrast, its parent compound, menadione (CAS 58-27-5), is characterized as insoluble or only slightly soluble in water, with a reported solubility of 160 mg/L (0.16 mg/mL) at 30 °C. This represents an approximate 300-fold difference in aqueous solubility, making the sodium bisulfite form the only practical choice for preparing concentrated aqueous stock solutions or for direct incorporation into water-based industrial and laboratory processes.

Evidence DimensionSolubility in Water
Target Compound Data≥ 50 mg/mL
Comparator Or BaselineMenadione (CAS 58-27-5): 0.16 mg/mL
Quantified Difference>300x greater solubility
ConditionsStandard laboratory conditions; menadione data at 30 °C.

This solubility difference eliminates the need for co-solvents or complex emulsification, simplifying formulation, reducing costs, and ensuring dosage uniformity in aqueous applications.

Demonstrated Stability in Animal Feed Premixes under Acidic Conditions

In the context of animal feed premixes, Menadione Sodium Bisulfite (MSB) shows superior stability compared to menadione under acidic to neutral pH conditions, which are common in such formulations. In an aqueous stability test over 21 days at room temperature, MSB retained 98% of its vitamin K potency at pH 4.0. In contrast, menadione itself is less stable under these acidic conditions but more stable above pH 6. The stability of the MSB adduct is greatest between pH 4 and 6.5, making it more suitable for premixes containing acidic components. However, MSB is less stable than derivatives like Menadione Nicotinamide Bisulfite (MNB) in vitamin premixes over long-term storage. After 6 months, the retention of MNB was 52% while MSB was 32%.

Evidence DimensionVitamin K Potency Retention (%)
Target Compound Data98% (at pH 4.0, 21 days); 32% (in vitamin premix, 6 months)
Comparator Or BaselineMenadione (qualitatively less stable at pH 4-6); Menadione Nicotinamide Bisulfite (52% retention in vitamin premix, 6 months)
Quantified DifferenceMSB shows higher stability than Menadione in acidic pH; MNB shows higher stability than MSB in long-term premix storage.
ConditionsAqueous solution at room temperature for pH comparison; Vitamin premix stored for 6 months for MNB comparison.

For formulating acidic feed premixes, MSB offers better stability than Menadione, ensuring the final product meets its label claims for vitamin K activity.

Differentiated Electrochemical Behavior and Cellular Interaction Profile

Menadione Sodium Bisulfite (MSB) exhibits distinct electrochemical and cell interaction properties compared to menadione due to its hydrophilic nature and inability to readily cross cell membranes. In yeast cell suspensions, MSB acts as a non-membrane-permeant redox mediator, facilitating a stable electron transfer from the cells' plasma membrane redox system. In contrast, membrane-permeant menadione enters the cell and rapidly oxidizes intracellular NAD(P)H, leading to faster consumption of the cell's reducing equivalents and greater production of active oxygen species (AOS). Specifically, the rate of NADH oxidation by menadione in permeabilized yeast cells was found to be 13 times faster than that by MSB, highlighting a significant difference in their mechanism of action at a cellular level.

Evidence DimensionRelative Rate of NADH Oxidation
Target Compound Data1x (Baseline)
Comparator Or BaselineMenadione: 13x
Quantified DifferenceMenadione oxidizes NADH 13-fold faster than MSB in permeabilized yeast.
ConditionsPermeabilized yeast cell suspension.

For research applications requiring a non-invasive, extracellular redox mediator or wishing to avoid the rapid intracellular oxidative stress induced by menadione, MSB is the more appropriate and mechanistically distinct tool.

Aqueous Formulations for Animal Nutrition

The compound's high water solubility makes it the standard choice for fortifying drinking water or milk replacers with Vitamin K activity. Its demonstrated stability in acidic premixes also makes it a reliable choice for inclusion in pelleted or extruded animal feeds where uniform distribution and stability are critical for consistent dosing.

Supplementation in Cell Culture Media

For cell biology research, this compound is used to prepare sterile, aqueous stock solutions for supplementing mammalian cell culture media. Its water-soluble nature prevents the precipitation and phase separation issues associated with lipophilic vitamins, ensuring consistent availability to cells in culture for studies on vitamin K metabolism or as a pro-oxidant tool.

Extracellular Redox Cycling Studies

Based on evidence that it acts as a non-membrane-permeant redox mediator, the compound is well-suited for biochemical and cellular studies aiming to probe the plasma membrane redox system without the confounding effects of intracellular redox cycling and toxicity associated with menadione. This allows for more targeted investigation of extracellular electron transfer processes.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

277.01466387 Da

Monoisotopic Mass

277.01466387 Da

Heavy Atom Count

18

UNII

97K34V88SA

Related CAS

130-36-9 (Parent)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifibrinolytic Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

57414-02-5
130-37-0

Wikipedia

Menadione sodium bisulfite

General Manufacturing Information

2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt (1:1): ACTIVE

Dates

Last modified: 09-13-2023
[1]. Roberty S, et al. Differential antioxidant response between two Symbiodinium species from contrasting environments. Plant Cell Environ. 2016 Dec;39(12):2713-2724.


[2]. Boubakri H, et al. Vitamins for enhancing plant resistance. Planta. 2016 Sep;244(3):529-43.


[3]. Rush JS, et al. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):5864-5871.

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